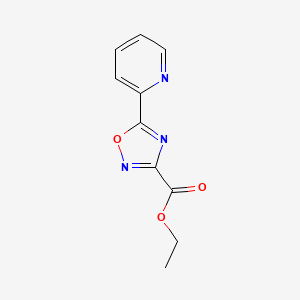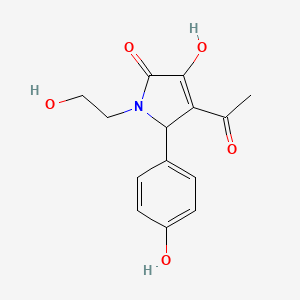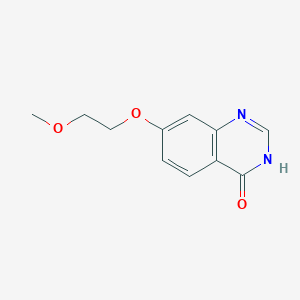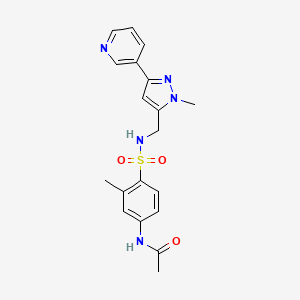
5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 34176-47-1 . It has a molecular weight of 204.3 . The IUPAC name for this compound is 5-ethyl-4-phenyl-1,3-thiazol-2-ylamine . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine consists of a five-membered thiazole ring, which is a heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride is a powder at room temperature . It has a melting point of 68-69°C . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
Pharmacology: Potential CRF₁ Receptor Antagonist
This compound has been investigated for its potential as a corticotrophin-releasing factor (CRF)₁ receptor antagonist. Studies have explored its effects in various rodent models of anxiety, including conflict procedures and exploration models . The compound’s influence on stress-induced physiological and behavioral changes suggests its therapeutic potential in anxiety disorders.
Medicinal Chemistry: Antileishmanial Activity
In the field of medicinal chemistry, 5-Ethyl-4-phenyl-1,3-thiazol-2-amine derivatives have been studied for their antileishmanial activity. Structure-activity relationship studies aim to optimize the compound’s efficacy against Leishmania parasites, which cause the disease leishmaniasis .
Organic Chemistry: Synthesis of Heterocyclic Compounds
The thiazole ring present in this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds. Its structural motif is commonly found in many biologically active molecules, making it a significant focus in organic synthesis research .
Biochemistry: Proteomics Research
In biochemistry, particularly proteomics research, this compound is utilized for studying protein interactions and functions. Its unique structure can help in probing the biochemical pathways and understanding the molecular mechanisms of diseases .
Material Science: Organic Semiconductors
Thiazole derivatives are known for their application in material science, especially in the development of organic semiconductors. The electronic properties of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride can be harnessed for creating components in electronic devices .
Chemical Biology: Molecular Probes
In chemical biology, this compound can serve as a molecular probe due to its reactive nature and the ability to form stable complexes with biomolecules. It can be used to track biological processes and understand cellular dynamics .
Toxicology: Safety Profiling
The safety profile of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride is crucial in toxicology. Research into its toxicological effects includes studying its impact on cellular health, potential mutagenicity, and cytotoxicity .
Pharmaceutical Formulation: Drug Development
Lastly, in pharmaceutical formulation, this compound’s physicochemical properties, such as its melting point and solubility, are analyzed to develop stable and effective drug formulations. It’s a critical step in the drug development process to ensure the compound’s therapeutic efficacy and patient safety .
Safety and Hazards
将来の方向性
Thiazole derivatives, including 5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride, have shown diverse biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.
作用機序
Target of Action
Thiazole derivatives have been known to interact with various targets such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives, like voreloxin, have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .
Result of Action
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
特性
IUPAC Name |
5-ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRIHCPCZVEMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2860628.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860629.png)




![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)


![8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860644.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2860646.png)

![N-(4-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2860648.png)
![6-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2860649.png)